molecular formula C11H13N3 B13222516 N-(3-Ethylphenyl)-1H-pyrazol-4-amine

N-(3-Ethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13222516
M. Wt: 187.24 g/mol
InChI Key: UFUGBYWZILUVQN-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-1H-pyrazol-4-amine: is a synthetic organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an amino group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethylphenyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions may vary, but typically involve heating the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry: N-(3-Ethylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its pyrazole core is a common motif in many pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-(3-ethylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-2-9-4-3-5-10(6-9)14-11-7-12-13-8-11/h3-8,14H,2H2,1H3,(H,12,13)

InChI Key

UFUGBYWZILUVQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CNN=C2

Origin of Product

United States

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